4-(4-methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
4-(4-Methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring substituted with a methoxybenzoyl group and a thiophenyl group
Preparation Methods
The synthesis of 4-(4-methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzoyl chloride and thiophene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(4-Methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the thiophenyl group can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
4-(4-Methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and thiophenyl groups may interact with enzymes or receptors, leading to changes in cellular processes. The thiazepane ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-(4-methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane include:
4-(4-Methoxybenzoyl)thiophene: This compound shares the methoxybenzoyl and thiophenyl groups but lacks the thiazepane ring, making it structurally simpler.
4-Methoxyphenyl-2-thienyl ketone: Another related compound with similar functional groups but different overall structure.
2-(4-Methoxybenzoyl)thiophene: This compound is closely related and often used in similar research applications.
The uniqueness of this compound lies in its thiazepane ring, which imparts distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
(4-methoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-20-14-6-4-13(5-7-14)17(19)18-9-8-16(22-12-10-18)15-3-2-11-21-15/h2-7,11,16H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDQJBOJTSBQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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